2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid

描述

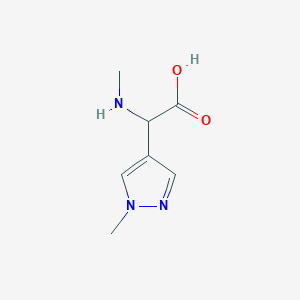

2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid is a pyrazole-derived compound with the molecular formula C₆H₉N₃O₂ and a molar mass of 155.15 g/mol . Its structure features a pyrazole ring substituted with a methyl group at the 1-position and a methylamino-acetic acid moiety at the 4-position.

属性

IUPAC Name |

2-(methylamino)-2-(1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)5-3-9-10(2)4-5/h3-4,6,8H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKSKYWQWGZOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CN(N=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid side chain. Common synthetic routes may include:

Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

Amidation Reactions: Introduction of the amino acid side chain via amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be used for purification.

化学反应分析

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions.

Medicine: Investigation as a potential therapeutic agent.

Industry: Use in the development of new materials or catalysts.

作用机制

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid would depend on its specific interactions with biological targets. Typically, such compounds may:

Bind to Enzymes: Inhibit or activate enzymatic activity.

Interact with Receptors: Modulate receptor activity.

Affect Cellular Pathways: Influence signaling pathways within cells.

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents/Modifications | Purity | Key Properties/Applications |

|---|---|---|---|---|---|---|

| 2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid | C₆H₉N₃O₂ | 155.15 | N/A | Methylamino group at C4 | N/A | Discontinued; research applications |

| 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid | C₆H₈N₂O₂ | 140.14 | 1152582-56-3 | Acetic acid substituent at C4 | 95% | Intermediate in organic synthesis |

| 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid | C₁₁H₁₀N₂O₂ | 202.21 | 35715-77-6 | Phenyl group at C1 | N/A | Pharmaceutical intermediate |

| 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid | C₆H₈N₂O₂ | 140.14 | 956364-44-6 | Methyl group at C4; acetic acid at C1 | N/A | High structural similarity (0.80) |

| Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate | C₈H₁₂N₂O₂ | 168.19 | 1909305-89-0 | Methyl ester; dimethyl substitution | High | Material science applications |

| (2S)-2-(Boc-amino)-2-(1-methylpyrazol-4-yl)acetic acid | C₁₁H₁₈N₃O₄ | 256.28 | 3089-23-4 | Boc-protected amino group | N/A | Peptide synthesis; chiral building block |

| 2-(1-Methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid | C₁₀H₁₆N₃O₃ | 241.25 | N/A | Morpholine substituent | High | Enhanced receptor binding potential |

Key Observations :

- Substituent Effects : The phenyl-substituted analog (CAS 35715-77-6) exhibits a higher molecular weight (202.21 g/mol) and lipophilicity due to the aromatic ring, which may influence pharmacokinetic properties like solubility and bioavailability .

- Ester Derivatives : Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate (CAS 1909305-89-0) replaces the carboxylic acid with a methyl ester, enhancing lipophilicity and stability, making it suitable for material science applications .

- Chiral Derivatives : The Boc-protected variant (CAS 3089-23-4) serves as a chiral intermediate in peptide synthesis, highlighting the role of stereochemistry in drug development .

生物活性

2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid, also known by its CAS number 1218519-32-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3O2, with a molecular weight of 169.18 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities. The structural characteristics contribute to its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 1218519-32-4 |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its role as an antagonist of androgen receptors, which are crucial in the proliferation of prostate cancer cells. By inhibiting these receptors, the compound may reduce tumor growth and affect various signaling pathways involved in cancer progression.

A study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxic activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM . This suggests that structural modifications can enhance the anticancer efficacy of pyrazole derivatives.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A recent evaluation of various pyrazole derivatives indicated that they possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

The mechanism by which this compound exerts its biological effects involves interaction with cellular proteins and enzymes, influencing pathways related to apoptosis and cell cycle regulation. For instance, certain analogs have been shown to induce apoptosis in cancer cells by enhancing caspase activity, which is critical for programmed cell death .

Study on Anticancer Effects

In a controlled study, several pyrazole-based compounds were synthesized and tested for their ability to inhibit microtubule assembly—a key process in cell division. Compounds derived from the pyrazole structure demonstrated effective inhibition at concentrations as low as 20 μM, suggesting potential as microtubule-destabilizing agents .

Antibacterial Evaluation

Another study focused on the antibacterial properties of various alkaloids, including those containing pyrazole moieties. The results showed that certain derivatives had MIC values indicating effective bacterial inhibition within a short duration, reinforcing the potential for therapeutic applications in treating infections caused by resistant bacterial strains .

常见问题

Q. What are the common synthetic routes for 2-(1-Methyl-1H-pyrazol-4-yl)-2-(methylamino)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrazole derivatives with amino-acetic acid precursors. A standard method includes reacting 1-methyl-1H-pyrazole-4-carboxamide with a bromoacetate derivative (e.g., methyl 2-bromoacetate) in the presence of a base like potassium carbonate and a polar solvent (e.g., dimethylformamide) under reflux . Optimization involves:

- Temperature control : Elevated temperatures (70–90°C) improve reaction rates but may require monitoring for byproduct formation.

- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the structural and functional groups of this compound?

Key characterization methods include:

- NMR spectroscopy : - and -NMR confirm the pyrazole ring, methylamino, and acetic acid moieties.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated 169.18 g/mol for the ester precursor) .

- FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm, NH stretching at ~3300 cm) .

Q. What are the stability considerations for this compound under laboratory conditions?

- pH sensitivity : The compound is stable in neutral conditions but may hydrolyze in strongly acidic/basic environments.

- Moisture : Store in anhydrous conditions to prevent ester hydrolysis.

- Temperature : Long-term storage at –20°C in inert atmospheres (argon/nitrogen) is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR strategies focus on modifying substituents to improve target affinity or solubility:

- Pyrazole ring substitutions : Introducing electron-withdrawing groups (e.g., Br, CF) at the 4-position enhances enzyme inhibition .

- Amino group modifications : Replacing methylamino with ethylamino or morpholino groups alters pharmacokinetics (e.g., logP, bioavailability) .

- Case study : A derivative with a 5-fluorothiophene substituent showed 3x higher binding affinity to kinase targets compared to the parent compound .

Q. Table 1: Comparative SAR of Structural Analogs

| Compound | Modification | Biological Activity (IC) | Reference |

|---|---|---|---|

| Parent compound | None | 250 nM | |

| 5-Fluorothiophene derivative | 5-F substituent on pyrazole | 83 nM | |

| Morpholino-substituted | Amino group replacement | 190 nM (improved solubility) |

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or impurity profiles. Solutions include:

- Reproducibility checks : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based).

- Purity standardization : Employ HPLC (>95% purity) and quantify trace impurities (e.g., residual solvents) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC) .

Q. How can computational modeling predict interactions with biological targets?

- Docking simulations : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) or receptors.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues .

- Example : A methylamino-to-ethylamino modification increased hydrogen bonding with a kinase active site, correlating with improved inhibition .

Q. What strategies optimize synthetic yield for scale-up in preclinical studies?

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency in pyrazole-acetic acid synthesis .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., solvent ratio, temperature) to maximize yield (>80%) .

Q. How can advanced analytical methods detect degradation products or impurities?

- LC-MS/MS : Identifies trace impurities (e.g., hydrolyzed acetic acid derivatives) at ppb levels .

- Stability-indicating assays : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to profile degradation pathways .

Methodological Considerations for Data Interpretation

- Statistical rigor : Use ANOVA or t-tests to confirm significance in biological assays (p < 0.05) .

- Data normalization : Correct for batch effects (e.g., plate-to-plate variability) in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。